REACTION_CXSMILES
|
O[CH:2]=[C:3]1[C:8](=[O:9])[CH:7]=[CH:6][C:5]([CH3:12])([CH:10]=[CH2:11])[CH2:4]1.Cl.[NH2:14]O>C(O)C.O>[CH3:12][C:5]1([CH:10]=[CH2:11])[CH2:4][C:3]2[CH:2]=[N:14][O:9][C:8]=2[CH:7]=[CH:6]1 |f:1.2|
|
Name
|
21
|
Quantity
|
177 mg
|
Type
|
reactant
|
Smiles
|
OC=C1CC(C=CC1=O)(C=C)C
|
Name
|
|
Quantity
|
741 mg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture was extracted with methylene chloride/ethyl ether (1:2, 4×)
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate solution (1×) and brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=CC2=C(C=NO2)C1)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.99 mmol | |
AMOUNT: MASS | 159.7 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |